molecular formula C5H7FO B2808542 (2R)-2-Fluorocyclopentan-1-one CAS No. 1266339-14-3

(2R)-2-Fluorocyclopentan-1-one

Cat. No.: B2808542
CAS No.: 1266339-14-3
M. Wt: 102.108
InChI Key: BHPDTMCXIHPYNM-SCSAIBSYSA-N
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Description

(2R)-2-Fluorocyclopentan-1-one is a chiral fluorinated cyclopentanone derivative characterized by a fluorine atom at the 2R position of the cyclopentane ring. This compound is of significant interest in organic synthesis, medicinal chemistry, and materials science due to the unique electronic and steric effects imparted by the fluorine atom. The stereochemistry at the 2-position influences its reactivity and interaction with biological targets, making it a valuable building block for enantioselective syntheses .

Properties

IUPAC Name

(2R)-2-fluorocyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO/c6-4-2-1-3-5(4)7/h4H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPDTMCXIHPYNM-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Fluorocyclopentan-1-one typically involves the fluorination of cyclopentanone derivatives. One common method is the enantioselective fluorination of cyclopentanone using chiral fluorinating agents. The reaction conditions often include the use of a base, such as potassium carbonate, and a fluorinating agent like Selectfluor. The reaction is carried out in an organic solvent, such as acetonitrile, at room temperature.

Industrial Production Methods

Industrial production of (2R)-2-Fluorocyclopentan-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired enantiomer is produced. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Fluorocyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amines, thiols, or other substituted derivatives.

Scientific Research Applications

(2R)-2-Fluorocyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Fluorocyclopentan-1-one involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentanone Derivatives

2-Heptylidene Cyclopentan-1-one
  • Structural Difference : Unlike (2R)-2-Fluorocyclopentan-1-one, 2-heptylidene cyclopentan-1-one features a heptylidene substituent instead of fluorine. This introduces significant lipophilicity and alters steric bulk.
  • Reactivity: The conjugated enone system in 2-heptylidene cyclopentan-1-one enables Michael addition reactions, whereas the fluorine in (2R)-2-fluorocyclopentan-1-one enhances electrophilicity at the carbonyl group.
Non-Fluorinated Cyclopentanone
  • Electronic Effects : The absence of fluorine reduces electron-withdrawing effects, resulting in a less reactive carbonyl group compared to (2R)-2-fluorocyclopentan-1-one.
  • Boiling Point: Non-fluorinated cyclopentanone has a lower boiling point (~130°C) due to weaker dipole interactions compared to fluorinated analogs.
(2S)-2-Fluorocyclopentan-1-one
  • Stereochemical Impact : The (2S) enantiomer exhibits mirror-image stereochemistry, which can lead to divergent biological activity. For example, in enzyme-mediated reactions, the (2R) configuration may show higher binding affinity due to complementary chiral environments .

Fluorinated Cyclic Amines

(1R,2R)-rel-2-Fluorocyclopentan-1-amine
  • Functional Group Difference : Replacing the ketone with an amine group alters reactivity and applications. The amine derivative is more nucleophilic and serves as a precursor for pharmaceuticals, whereas the ketone is electrophilic and suited for condensation reactions .
  • Molecular Weight : The amine derivative (C₅H₁₀FN, MW 103.14) has a lower molecular weight than (2R)-2-fluorocyclopentan-1-one (C₅H₇FO, MW 102.11), influencing solubility and volatility.

Data Tables

Table 1: Physical Properties of Selected Cyclopentanone Derivatives

Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Reactivity
(2R)-2-Fluorocyclopentan-1-one C₅H₇FO 102.11 ~145 (estimated) Electrophilic carbonyl, chiral
2-Heptylidene cyclopentan-1-one C₁₂H₂₀O 180.29 285–290 Conjugated enone, Michael acceptor
Cyclopentanone C₅H₈O 84.12 130–131 Standard ketone reactivity
(1R,2R)-rel-2-Fluorocyclopentan-1-amine C₅H₁₀FN 103.14 Not reported Nucleophilic amine, chiral

Research Findings and Key Differences

  • Stereochemical Influence: The (2R) configuration in fluorocyclopentanones enhances enantioselectivity in catalytic hydrogenation reactions compared to racemic mixtures .
  • Fluorine Effects: Fluorination increases metabolic stability and resistance to oxidation, making (2R)-2-fluorocyclopentan-1-one more suitable for drug development than non-fluorinated analogs.

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